![molecular formula C19H10F7OP B12528188 Oxo(diphenyl)[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-lambda~5~-phosphane CAS No. 869991-28-6](/img/structure/B12528188.png)
Oxo(diphenyl)[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxo(diphenyl)[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-lambda~5~-phosphane is a chemical compound with the molecular formula C19H10F7OP. This compound is characterized by the presence of a phosphine oxide group, diphenyl groups, and a highly fluorinated phenyl ring. The compound is notable for its unique structure, which includes multiple fluorine atoms and a trifluoromethyl group, making it a subject of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oxo(diphenyl)[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-lambda~5~-phosphane typically involves the reaction of diphenylphosphine oxide with 2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxo(diphenyl)[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide group to a phosphine group.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diphenylphosphine oxide derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Applications De Recherche Scientifique
Oxo(diphenyl)[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-lambda~5~-phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in reactions involving transition metals.
Biology: The compound’s unique structure makes it a candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.
Mécanisme D'action
The mechanism of action of Oxo(diphenyl)[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The phosphine oxide group can coordinate with metal centers, influencing catalytic activity. The fluorinated phenyl ring enhances the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylphosphine oxide: Lacks the fluorinated phenyl ring, making it less stable and less lipophilic.
Trifluoromethylphenylphosphine oxide: Similar structure but without the diphenyl groups, affecting its coordination properties.
Uniqueness
Oxo(diphenyl)[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-lambda~5~-phosphane is unique due to the combination of its phosphine oxide group, diphenyl groups, and highly fluorinated phenyl ring. This unique structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
869991-28-6 |
|---|---|
Formule moléculaire |
C19H10F7OP |
Poids moléculaire |
418.2 g/mol |
Nom IUPAC |
1-diphenylphosphoryl-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C19H10F7OP/c20-14-13(19(24,25)26)15(21)17(23)18(16(14)22)28(27,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |
Clé InChI |
MEAQATOLIZVMBQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=C(C(=C(C(=C3F)F)C(F)(F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(4-Anilinophenyl)ethenyl]benzonitrile](/img/structure/B12528110.png)
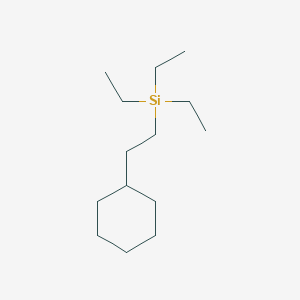
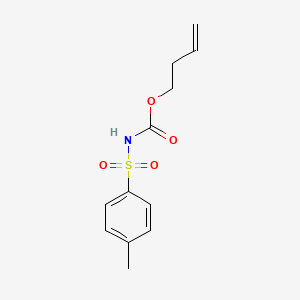
![2-(4',6-Dimethoxy-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12528123.png)
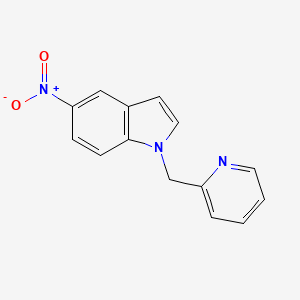
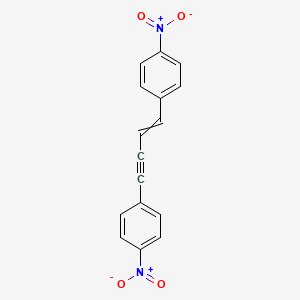
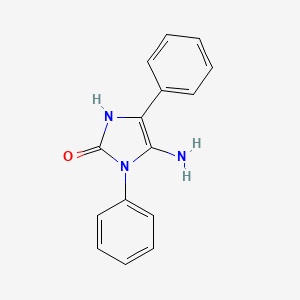
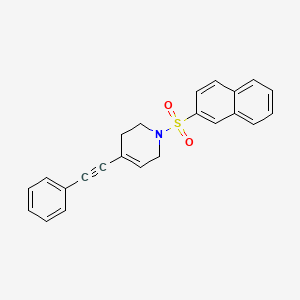
![N-Benzyl-N-{2-[(4-hydroxyphenyl)sulfanyl]ethyl}acetamide](/img/structure/B12528161.png)
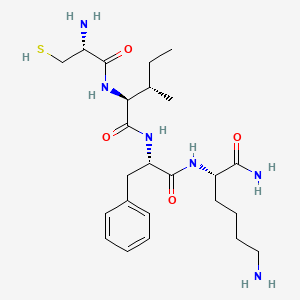

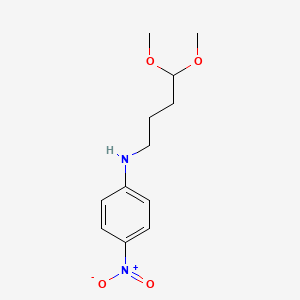

![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methylfuran-2-carboxamide](/img/structure/B12528191.png)
